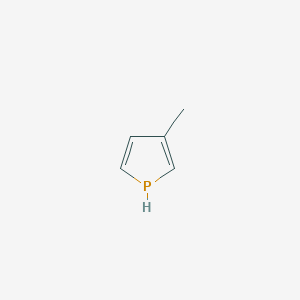
3-Methyl-1H-phosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-phosphole: is an organophosphorus compound with the molecular formula C₅H₇P . It is a derivative of phosphole, a five-membered heterocycle containing phosphorus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-1H-phosphole can be synthesized through several methods. One common approach involves the reaction of a 1,3-diene with a phosphonous chloride (RPCl₂) followed by dehydrohalogenation . Another method includes the preparation via zirconacyclopentadienes by reaction with PhPCl₂ .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert phosphole oxides back to phospholes.
Substitution: Substitution reactions can occur at the phosphorus atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other oxygen donors.
Reduction: Reducing agents such as hydrogen or hydrides are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Reduced phosphole derivatives.
Substitution: Substituted phosphole compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-1H-phosphole is used as a ligand in coordination chemistry and as a building block for more complex organophosphorus compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 3-Methyl-1H-phosphole involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic systems . The pathways involved include coordination to transition metals and participation in catalytic cycles .
Comparación Con Compuestos Similares
Pyrrole: A nitrogen analog of phosphole with similar aromatic properties.
Thiophene: A sulfur analog with comparable reactivity.
Furan: An oxygen analog with similar structural characteristics.
Uniqueness: 3-Methyl-1H-phosphole is unique due to the presence of phosphorus, which imparts distinct electronic properties and reactivity compared to its nitrogen, sulfur, and oxygen analogs . The compound’s ability to form stable complexes with transition metals and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
110809-10-4 |
|---|---|
Fórmula molecular |
C5H7P |
Peso molecular |
98.08 g/mol |
Nombre IUPAC |
3-methyl-1H-phosphole |
InChI |
InChI=1S/C5H7P/c1-5-2-3-6-4-5/h2-4,6H,1H3 |
Clave InChI |
VCVZDVCUSFILPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CPC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


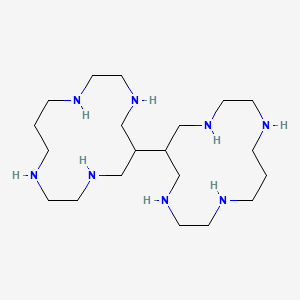

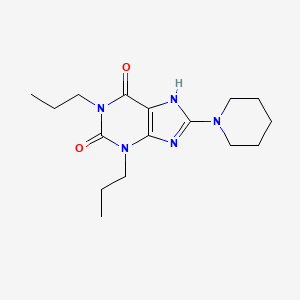
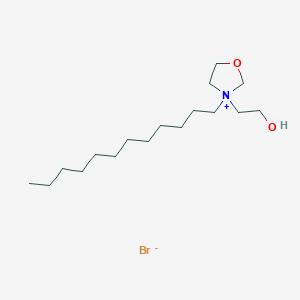
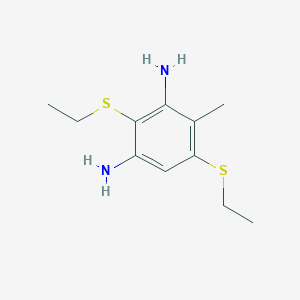
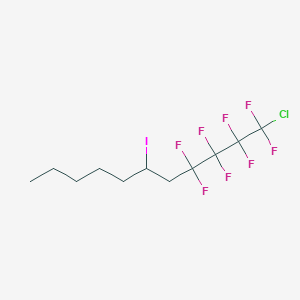

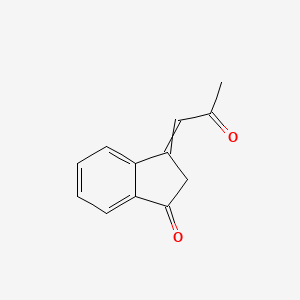
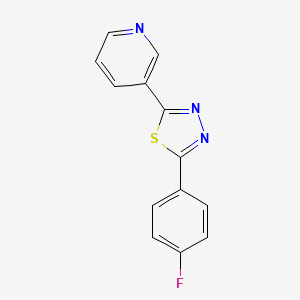
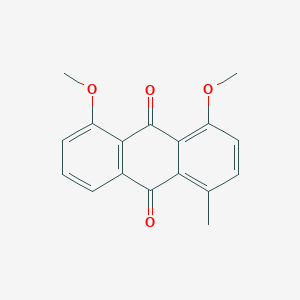
![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)

![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
